Ethyl 2-chloro-5-fluoropyridine-3-acetate
Description
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)4-6-3-7(11)5-12-9(6)10/h3,5H,2,4H2,1H3 |
InChI Key |
LZCLWDKFEFRMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC(=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: 2-Chloro-5-Fluoronicotinic Acid
The most direct route involves esterification of 2-chloro-5-fluoronicotinic acid. Example 5-1 from EP1626045A1 outlines this method:
- Procedure :
- Dissolve 2-chloro-5-fluoronicotinic acid (1,000 g) in toluene (3,000 mL) with thionyl chloride (617 g) and catalytic N,N-dimethylformamide (0.95 g).
- Heat at 80°C for 6 hours to form the acid chloride.
- Add ethanol (2,173 g) and heat at 95°C for 14 hours.
- Yield : 62% after purification by distillation.
- Key Advantage : High purity (99% by HPLC) and scalability.
Hydrolysis of 2,6-Dichloro-5-Fluoronicotinoyl Chloride
US5204478A describes the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride, which is hydrolyzed to the acid and esterified:
- Chlorination Step :
- Hydrolysis and Esterification :
- Hydrolyze with NaOH (50% aqueous) at pH 10, followed by acidification to pH 1–2 with HCl.
- Esterify with ethanol using H₂SO₄ as a catalyst.
- Overall Yield : 71% for the acid, 62% after esterification.
Reductive Dechlorination of 2,6-Dichloro-5-Fluoronicotinate
Catalytic Hydrogenation
CN100355732C employs hydrogenation to selectively remove the 6-chloro group:
- Procedure :
- Suspend 2,6-dichloro-5-fluoronicotinic acid ethyl ester in methanol.
- Add 5% Pd/C catalyst and stir under H₂ (3 atm) at 40°C for 12 hours.
- Yield : 78% for 2-chloro-5-fluoronicotinic acid ethyl ester.
- Conditions :
| Catalyst | Solvent | Pressure | Temperature | Yield |
|---|---|---|---|---|
| Pd/C | MeOH | 3 atm | 40°C | 78% |
Metal-Assisted Reduction
EP1626045A1 uses zinc dust in acidic media:
- Procedure :
- Reduce 2,6-dichloro-5-fluoronicotinic acid with Zn dust in HCl at 60°C.
- Esterify the resulting 2-chloro-5-fluoronicotinic acid with ethanol.
- Yield : 68% over two steps.
Multi-Step Synthesis from Pyridine Precursors
Condensation with Ethyl Fluoroacetate
Directed Lithiation and Functionalization
Directed lithiation (from Arkivoc 2021) enables precise substitution:
Comparative Analysis of Methods
Industrial Considerations
- Cost Efficiency : Direct esterification (Method 1) minimizes steps and reagents, making it preferred for bulk production.
- Safety : Catalytic hydrogenation (Method 2.1) avoids hazardous chlorinating agents but requires high-pressure equipment.
- Byproduct Management : Multi-step condensation (Method 3.1) generates POCl₃ waste, necessitating robust neutralization protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-fluoropyridine-3-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, amine derivatives, and biaryl compounds resulting from coupling reactions .
Scientific Research Applications
Ethyl 2-chloro-5-fluoropyridine-3-acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-fluoropyridine-3-acetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Ethyl 2,6-Dichloro-5-Fluoropyridine-3-Acetoacetate (CAS: 96568-04-6)
- Structure : Features two chlorine atoms (positions 2 and 6) and a fluorine (position 5), with an acetoacetate group at position 3.
- This compound’s higher halogenation may enhance stability but limit solubility in polar solvents .
Ethyl 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-2-{[(4-Fluorophenyl)Methyl]Carbamoyl}Acetate (CAS: 478063-75-1)
- Structure : Contains a trifluoromethyl group (position 5) and a carbamoyl substituent.
- Impact: The trifluoromethyl group strongly withdraws electrons, increasing acidity (pKa ≈ 9.15) and resistance to metabolic degradation.
Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate
- Structure : Pyrimidine core with sulfur and thietan-3-yloxy substituents.
- Impact: The pyrimidine ring (vs. The thioether linkage may increase lipophilicity, affecting membrane permeability .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | Key Features |
|---|---|---|---|---|---|
| Ethyl 2-chloro-5-fluoropyridine-3-acetate | C₉H₈ClFNO₂ | 217.62* | Not reported | ~8–9* | Balanced halogenation for reactivity |
| Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate | C₁₀H₈Cl₂FNO₃ | 288.09 | Not reported | Not reported | High steric hindrance |
| Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate | C₁₀H₇ClF₅NO₂ | 303.61 | 524.9 (predicted) | Not reported | Extreme electronegativity |
| Ethyl 2-(pyridin-3-yl)acetate | C₉H₁₁NO₂ | 165.19 | Not reported | ~4.5–5.5 | Simpler structure, lower halogenation |
*Estimated based on structural analogs.
Biological Activity
Ethyl 2-chloro-5-fluoropyridine-3-acetate is a compound belonging to the class of substituted pyridines, which are known for their diverse biological activities and applications in pharmaceuticals. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound features a pyridine ring substituted with chlorine and fluorine atoms, along with an ethyl acetate functional group. Its chemical formula is . The presence of these substituents significantly influences its biological properties, particularly its pharmacokinetics and bioavailability.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that it may act on enzymes involved in important metabolic pathways, influencing cellular processes such as inflammation and cancer cell proliferation. For instance, compounds with similar structures have shown potential as inhibitors of enzymes like p38 MAP kinase, which modulates inflammatory responses.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains and fungi, making it a candidate for further development in treating infectious diseases.
Anticancer Activity
This compound has shown promise in anticancer research. Its structural analogs have been evaluated for their ability to inhibit cancer cell growth through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, derivatives have been identified that target specific pathways in cancer cells, leading to reduced viability .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been noted. By modulating cytokine production and signaling pathways, it may help alleviate conditions characterized by excessive inflammation.
Study on Antiviral Activity
A study investigating the antiviral properties of compounds similar to this compound revealed that certain derivatives exhibited significant inhibitory effects on viral replication in cell-based assays. These findings suggest potential applications in developing antiviral therapies .
Pharmacokinetic Studies
Pharmacokinetic assessments have indicated that the compound maintains stable plasma levels over time when administered in animal models. This stability is crucial for ensuring effective therapeutic concentrations are achieved without rapid clearance from the body .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is helpful:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl 3-chloro-5-fluoropyridine-2-acetate | C9H9ClFNO2 | Different chlorine position |
| Ethyl 2-chloro-5-fluoronicotinate | C9H9ClFNO2 | Contains a nicotinic structure |
| Ethyl 2-bromo-5-fluoropyridine-3-acetate | C9H9BrFNO2 | Bromine instead of chlorine |
| Ethyl 4-chloro-5-fluoropyridine-3-acetate | C9H9ClFNO2 | Chlorine at a different position |
This table illustrates how variations in substitution can affect biological activity and potential applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 2-chloro-5-fluoropyridine-3-acetate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 2-chloro-5-fluoropyridine-3-acetic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Optimization involves monitoring reaction temperature (60–80°C) and using molecular sieves to remove water, improving esterification efficiency. Alternatively, nucleophilic substitution on pre-functionalized pyridine derivatives (e.g., halogen exchange) may be employed, with palladium catalysts enhancing selectivity . Characterization via -NMR should confirm ester formation (δ ~4.2 ppm for –CHCH) and absence of residual acid (δ ~12 ppm for –COOH).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Based on analogous pyridine derivatives (e.g., 2-(pyridin-3-yl)acetic acid), wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors. In case of spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?
- Methodological Answer : Key techniques include:
- NMR : -NMR identifies fluorine environment (δ ~-110 to -120 ppm for meta-fluorine). Discrepancies between calculated and observed -NMR shifts may arise from solvent effects; use deuterated DMSO or CDCl for consistency.
- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, addressing ambiguities in substituent positioning .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (expected [M+H]: ~243.04 Da). Contradictions due to isotopic clusters (e.g., vs. ) require deconvolution algorithms.
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?
- Methodological Answer : The chloro and fluoro substituents direct electrophilic substitution. Computational modeling (DFT calculations) predicts preferential sites: the 4-position is activated for electrophilic attack due to electron-withdrawing effects of Cl and F. For nucleophilic reactions (e.g., amination), Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) targets the 2-chloro position, leveraging its higher reactivity . Experimental validation via competitive reactions with model substrates (e.g., 2-chloro-5-(trifluoromethyl)pyridine) is advised .
Q. What strategies mitigate decomposition or side-product formation during storage or reactions?
- Methodological Answer :
- Storage : Store under argon at -20°C to prevent hydrolysis of the ester group.
- Reaction conditions : Avoid prolonged heating (>100°C) to prevent defluorination. Use anhydrous solvents (e.g., THF over DMF) to minimize ester hydrolysis.
- Byproduct analysis : LC-MS monitors degradation products (e.g., free acid from ester hydrolysis). Quenching reactions at 70% conversion reduces side-product accumulation .
Q. How can computational chemistry aid in predicting reactivity or designing derivatives?
- Methodological Answer :
- Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on the acetate group’s hydrogen-bonding potential.
- Reactivity maps : Generate electrostatic potential surfaces (EPS) via Gaussian software to visualize nucleophilic/electrophilic sites. For example, the 3-acetate group’s electron density directs metallation in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
